6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,5-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: shares structural similarities with other thioxopyrimidine derivatives, such as:
Uniqueness
The presence of the 3,5-dichlorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Biological Activity
Overview
6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring with a thioxo group and a dichlorophenyl substituent, which contributes to its unique chemical properties.
- IUPAC Name : 6-(3,5-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Molecular Formula : C10H6Cl2N2OS
- CAS Number : 2098013-21-7
- Molecular Weight : 261.13 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzaldehyde with thiourea in the presence of a base like sodium hydroxide. The reaction is usually conducted in ethanol under reflux conditions to ensure complete conversion to the desired product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that thioxopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Apoptosis induction |
Similar Thioxopyrimidines | Varies | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can inhibit the secretion of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents for conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. It may interact with specific enzymes such as carboxylesterases and acetylcholinesterases, demonstrating reversible inhibition characteristics. This property is particularly relevant for drug design aimed at treating neurodegenerative diseases .
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thioxopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell viability at concentrations as low as 10 µM.
- Anti-inflammatory Assays : A series of experiments were conducted to assess the anti-inflammatory effects of this compound using carrageenan-induced edema models in rats. The findings revealed a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Binding : It can inhibit enzyme activity by occupying the active site or altering the enzyme's conformation.
- Receptor Modulation : The compound may modulate receptor functions by interacting with binding sites on various receptors involved in inflammation and cancer progression.
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYABZSSFOVKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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